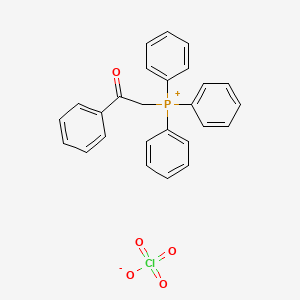

2-Phenylpyridine;2,4,6-trinitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

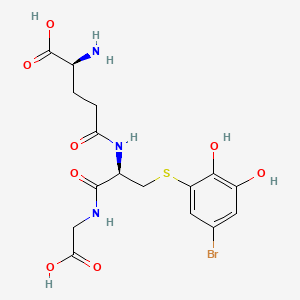

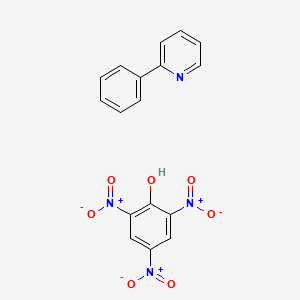

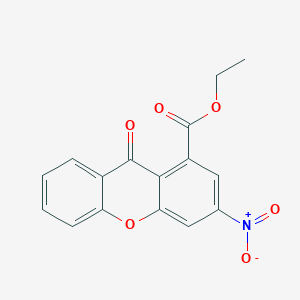

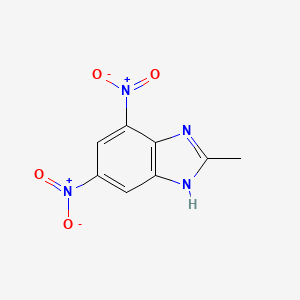

2-Phenylpyridine: is an organic compound with the formula C₁₁H₉N. It is a colorless viscous liquid that has attracted interest as a precursor to highly fluorescent metal complexes, which are valuable in the development of organic light-emitting diodes (OLEDs) . 2,4,6-Trinitrophenol It is a yellow crystalline solid that has been historically used as an explosive, dye, and antiseptic .

Métodos De Preparación

2-Phenylpyridine

2-Phenylpyridine can be synthesized by the reaction of phenyl lithium with pyridine:

C6H5Li+C5H5N→C6H5C5H4N+LiH

The reaction involves the use of dry ether and toluene as solvents and requires careful control of moisture .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction introduces nitro groups at the 2, 4, and 6 positions of the phenol ring .

Análisis De Reacciones Químicas

2-Phenylpyridine

2-Phenylpyridine undergoes various chemical reactions, including:

Cyclometallation: Reacts with iridium trichloride to form chloride-bridged complexes.

Substitution: Can undergo substitution reactions with halogens and other electrophiles.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is known for its explosive properties and undergoes:

Reduction: Can be reduced to form aminophenols.

Substitution: Reacts with bases to form picrate salts.

Aplicaciones Científicas De Investigación

2-Phenylpyridine

2-Phenylpyridine and its derivatives are used in:

OLEDs: As precursors to fluorescent metal complexes.

Insecticides: Derivatives have shown high insecticidal activity.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is used in:

Explosives: Historically used in military explosives.

Analytical Chemistry: Used in the electrochemical determination of various substances.

Mecanismo De Acción

2-Phenylpyridine

The mechanism of action involves the formation of metal complexes that exhibit fluorescence. These complexes are used in OLEDs to emit light when an electric current is applied .

2,4,6-Trinitrophenol

The explosive nature of 2,4,6-trinitrophenol is due to the presence of nitro groups that release a large amount of energy upon decomposition. It acts as an oxidizing agent in explosive reactions .

Comparación Con Compuestos Similares

2-Phenylpyridine

Similar compounds include:

2-Azabiphenyl: Another name for 2-Phenylpyridine.

2,3-Lutidine: A derivative with similar properties.

2,4,6-Trinitrophenol

2,4-Dinitrophenol: A less nitrated derivative with similar properties.

2-Nitrophenol: A mononitrated derivative.

Propiedades

Número CAS |

90787-22-7 |

|---|---|

Fórmula molecular |

C17H12N4O7 |

Peso molecular |

384.3 g/mol |

Nombre IUPAC |

2-phenylpyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C11H9N.C6H3N3O7/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H |

Clave InChI |

SDXRUNSNACNYJW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)

![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)

![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)

![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)

silyl](/img/structure/B14349844.png)